2-bromo-N-(2-cyclohex-1-en-1-ylethyl)butanamide
Overview
Description
2-bromo-N-(2-cyclohex-1-en-1-ylethyl)butanamide is a useful research compound. Its molecular formula is C12H20BrNO and its molecular weight is 274.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Separation and Purification Processes
2-Bromo-N-(2-cyclohex-1-en-1-ylethyl)butanamide could potentially be involved in separation processes due to its structural similarities with compounds that interact with ionic liquids. For example, research on the activity coefficients at infinite dilution of organic solvents in ionic liquids highlights the potential of such compounds in enhancing the selectivity and efficiency of separation processes, particularly for mixtures involving alkenes and alkanes (Domańska, Wlazło, & Karpińska, 2016).
Catalytic Oxidation in Chemical Synthesis
The compound's structural features, particularly the presence of a bromine atom and a cyclohexene moiety, may make it relevant in catalytic oxidation processes. Studies on the controllable and selective catalytic oxidation of cyclohexene, for instance, show the importance of such reactions in producing valuable chemical intermediates used across various industries (Cao et al., 2018).
Biofuel Production
Considering the structural and chemical characteristics of this compound, it could play a role in the downstream processing of biologically produced biofuels such as 1,3-propanediol and 2,3-butanediol. The efficient separation and purification of these compounds from fermentation broths are crucial for commercial biofuel production, and compounds like this compound could be involved in such processes (Xiu & Zeng, 2008).
Atmospheric Chemistry and Climate Research
The bromine atom in this compound suggests its potential relevance in studies related to atmospheric chemistry, particularly those involving organic bromine compounds like bromoform. Such research is critical for understanding the sources, sinks, and impacts of brominated compounds on climate and atmospheric chemistry (Quack & Wallace, 2003).
Environmental Safety and Pollution Studies
Given the potential environmental persistence and bioactivity of brominated compounds, this compound may also be of interest in environmental safety and pollution studies. Research on the toxicity and environmental behavior of related brominated compounds can provide insights into the potential environmental impacts and safety considerations associated with the use and disposal of such chemicals (Naz et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-bromo-N-[2-(cyclohexen-1-yl)ethyl]butanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BrNO/c1-2-11(13)12(15)14-9-8-10-6-4-3-5-7-10/h6,11H,2-5,7-9H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHAUNJRETWIML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCCC1=CCCCC1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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